Peroxide, bis(2,5-dichlorobenzoyl)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

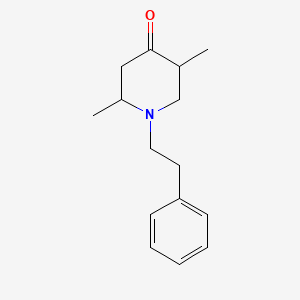

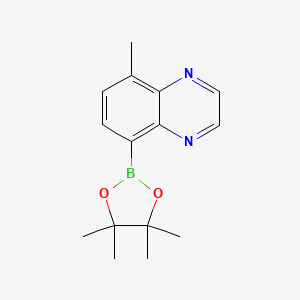

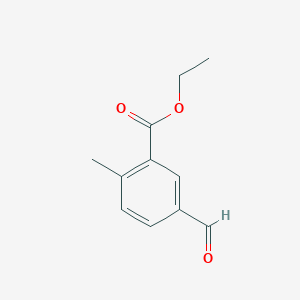

Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:

- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.

- Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.

- Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.

- Dry the product under reduced pressure.

Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:

Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.

Oxidation: Acts as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.

Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.

Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.

Major Products:

Polymerization: Produces high molecular weight polymers.

Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.

Oxidation: Yields oxidized products such as ketones and epoxides.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an initiator in the polymerization of various monomers to produce plastics and resins.

- Employed in the synthesis of fine chemicals and pharmaceuticals.

Biology:

- Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.

Medicine:

- Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry:

- Widely used in the production of silicone rubbers, adhesives, and coatings.

- Acts as a curing agent in the manufacture of composite materials.

Wirkmechanismus

Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or

Eigenschaften

CAS-Nummer |

20358-16-1 |

|---|---|

Molekularformel |

C14H6Cl4O4 |

Molekulargewicht |

380.0 g/mol |

IUPAC-Name |

(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |

InChI-Schlüssel |

JVXHNZWBWQKDDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

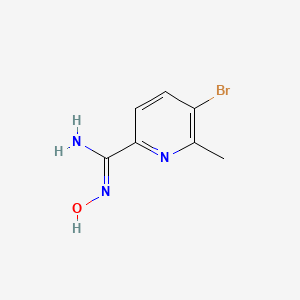

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)

![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)